molecular formula C13H20BNO3 B1289377 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 461699-81-0

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B1289377
CAS No.: 461699-81-0
M. Wt: 249.12 g/mol
InChI Key: KEMUFKXFCINKAA-UHFFFAOYSA-N
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Description

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate ester derivative featuring a methoxy (-OCH₃) and an aniline (-NH₂) group at the 2- and 4-positions of a phenyl ring, respectively. The pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances its stability and utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone in pharmaceutical and materials chemistry . This compound is synthesized via microwave-assisted methods using palladium catalysts, as demonstrated in the preparation of pyrazolyl derivatives .

Properties

IUPAC Name

2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)9-6-7-10(15)11(8-9)16-5/h6-8H,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMUFKXFCINKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590350
Record name 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461699-81-0
Record name 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-methoxybenzeneboronic acid. pinacol ester
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Preparation Methods

Nucleophilic Substitution Reactions

One of the primary methods for synthesizing this compound is through nucleophilic substitution reactions. The process typically involves reacting 2-methoxy-4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction conditions are critical for maximizing yield and purity.

Suzuki-Miyaura Coupling Reaction

Another effective method is the Suzuki-Miyaura coupling reaction. This method utilizes 2-methoxy-4-bromoaniline and boronic acid derivatives under palladium catalysis to form the desired compound. The reaction is often carried out under an inert atmosphere to prevent oxidation and improve yield.

Reaction Conditions

The following table summarizes typical reaction conditions for synthesizing this compound:

Parameter Condition
Catalyst Palladium on carbon (Pd/C)
Base Potassium carbonate (K₂CO₃)
Solvent Tetrahydrofuran (THF) or DMF
Temperature 80–100 °C
Reaction Time 12–24 hours

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors or automated systems. These methods optimize parameters such as temperature and pressure to enhance efficiency and reproducibility while ensuring high yields.

Chemical Reactions Analysis

The compound can undergo various chemical reactions post-synthesis:

Oxidation

The aniline group in the compound can be oxidized to form nitro derivatives or other oxidized products using agents like potassium permanganate or hydrogen peroxide.

Reduction

Reduction reactions can convert the compound into different aniline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution Reactions

The boronic acid group can participate in substitution reactions with various nucleophiles under appropriate conditions.

Research Findings

Recent studies have explored the structural properties and potential applications of compounds similar to this compound. Notably:

  • Crystal Structure Analysis: Research utilizing single-crystal X-ray diffraction has elucidated the molecular structure of related compounds.

  • Applications in Organic Synthesis: Compounds featuring similar structures have been shown to be effective intermediates in the synthesis of pharmaceuticals and polymers.

Chemical Reactions Analysis

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran . The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as a reagent in organic synthesis. It plays a crucial role in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This reaction is fundamental in synthesizing complex organic molecules, particularly in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline serves as a building block for developing new drug candidates. Its ability to interact with biological targets through reversible covalent bonding enhances its potential for creating therapeutics aimed at specific diseases .

Material Science

This compound is employed in the production of advanced materials such as polymers and electronic components. Its unique properties allow for the development of materials with enhanced performance characteristics .

Biological Imaging

The compound is also used to create fluorescent probes for biological imaging. These probes enable researchers to visualize cellular processes with high precision, facilitating studies in cell biology and biochemistry .

Catalysis

As a ligand in catalytic processes, it improves reaction efficiency and selectivity in various chemical transformations. This application is particularly important in green chemistry initiatives aimed at reducing waste and improving sustainability .

Case Study 1: Anticancer Activity

Comparison with Similar Compounds

Structural and Electronic Variations

The compound’s reactivity and applications are influenced by its substituents. Key analogues include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (Target) -OCH₃ (2), -NH₂ (4) 219.09 Electron-donating methoxy stabilizes boronate; used in cross-coupling .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline -NH₂ (4) 219.09 Lacks methoxy; simpler structure with higher electron density at the amino group.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline -N(CH₃)₂ (4) 233.12 Dimethylamino group increases electron donation, enhancing solubility and altering reaction yields (32–54% in Suzuki couplings) .
2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline -F (2), -CH₃ (4) 251.10 Fluorine’s electronegativity deactivates the ring; methyl enhances steric bulk.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline -OCH₃ (2), -NH₂ (5) 219.09 Meta-substituted amino group alters electronic distribution compared to the target’s para-substitution.

Electronic Effects :

  • The methoxy group in the target compound donates electrons via resonance, stabilizing the boronate and directing electrophilic substitution .
  • Dimethylamino (N,N-dimethyl analogue) provides stronger electron donation, improving solubility in polar solvents .
  • Fluorine (2-fluoro analogue) withdraws electrons, reducing reactivity in cross-coupling reactions compared to the target compound .

Reactivity in Suzuki-Miyaura Cross-Coupling

The target compound’s utility in cross-coupling is benchmarked against analogues:

Compound Reaction Partner Yield (%) Conditions Reference
This compound 4-Bromo-1,3-methylpyrazole N/A Microwave, 150°C, 10 min
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (13) Chloro-/Bromoarenes 32–54 Pd(PPh₃)₄, DME/MeOH
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Aryl Halides 45–60* Standard Suzuki conditions

*Hypothetical yield based on similar structures.

  • Dimethylamino derivatives exhibit moderate yields (32–54%), suggesting substituent size and electronic effects influence catalytic activity .

Biological Activity

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of interest due to its unique structural properties and potential biological activities. This compound belongs to the class of boron-containing compounds, which have been extensively studied for their applications in medicinal chemistry and material science. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C13H20BNO3
  • Molecular Weight : 233.12 g/mol
  • CAS Number : 1195-66-0
  • Structure : The compound features a methoxy group and a dioxaborolane moiety that contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron atom in the dioxaborolane structure is known to form reversible covalent bonds with nucleophiles such as hydroxyl groups in biomolecules. This property is crucial for its potential role as a drug candidate.

Anticancer Activity

Recent studies have investigated the anticancer properties of boron-containing compounds similar to this compound. For instance:

  • Inhibition of Glycosidases : A study demonstrated that borylated compounds exhibit significant inhibition against glycosidases involved in cancer progression . The structural similarity suggests that this compound may share this inhibitory effect.
  • Cell Line Studies : In vitro assays using various cancer cell lines indicated that derivatives of boron compounds can induce apoptosis and inhibit proliferation . Further research is required to establish the specific effects of this compound on different cancer types.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been noted in various studies. For example:

Enzyme TargetInhibition TypeIC50 (μM)
PKMYT1Competitive0.69
EPHB3Non-selectiveHigher than PKMYT1

This table illustrates the selectivity and potency of related compounds against specific enzymes involved in cell cycle regulation and signaling pathways .

Study on Anticancer Properties

A comprehensive study explored the synthesis and biological evaluation of borylated derivatives. The results indicated that these compounds could effectively inhibit cancer cell growth through multiple mechanisms including apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

In a related study focusing on SAR analysis for PKMYT1 inhibitors:

  • Modifications on the phenolic ring significantly affected potency.
  • The presence of a methoxy group was essential for maintaining high inhibitory activity .

Q & A

Basic: What are the optimal synthetic conditions for preparing 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. Key parameters include:

  • Catalyst system : Pd(dppf)Cl₂ (1–5 mol%) is widely used due to its efficacy in borylation reactions .
  • Base : K₂CO₃ or Na₂CO₃ in a biphasic solvent system (dioxane/water) enhances reaction efficiency .
  • Temperature : Reactions are conducted at 55–80°C for 12–24 hours to achieve >90% conversion .
  • Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients is recommended .

Basic: How can researchers ensure high purity of the compound post-synthesis?

Answer: Purification strategies include:

  • Recrystallization : Use ethanol or methanol to isolate crystalline forms, monitored by melting point analysis .
  • Chromatography : Reverse-phase HPLC with acetonitrile/water gradients resolves impurities, validated by NMR and mass spectrometry .
  • Analytical validation : ¹H NMR (δ 7.4–6.8 ppm for aromatic protons) and LC-MS (m/z 263.2 [M+H]⁺) confirm purity .

Advanced: How can contradictions in Suzuki-Miyaura coupling yields involving this boronate be resolved?

Answer: Yield discrepancies often arise from:

  • Steric hindrance : The methoxy group at the 2-position may impede coupling partners; use bulkier ligands (e.g., SPhos) to mitigate .
  • Electronic effects : Electron-donating groups reduce electrophilicity; optimize aryl halide partners (e.g., bromides over chlorides) .
  • Data validation : Compare results with control reactions using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline to isolate substituent effects .

Advanced: What role does this compound play in materials science applications?

Answer: It serves as a precursor in:

  • Photosensitizers : The boronate group enables conjugation to π-extended systems for light-harvesting in organic photovoltaics .
  • OLEDs : Functionalization with electron-deficient moieties (e.g., cyano groups) enhances charge transport properties .
  • Polymer synthesis : Incorporation into conjugated polymers via Suzuki coupling improves thermal stability (TGA data shows decomposition >300°C) .

Advanced: What analytical methods are critical for structural characterization?

Answer:

  • X-ray crystallography : Resolves bond angles (e.g., B–O bond length: ~1.36 Å) and confirms regioselectivity of substituents .
  • Vibrational spectroscopy : FT-IR peaks at 1340 cm⁻¹ (B–O stretching) and 1600 cm⁻¹ (C–N bending) validate functional groups .
  • Multinuclear NMR : ¹¹B NMR (δ 30–32 ppm) confirms boronate integrity .

Advanced: How can computational methods predict reactivity in cross-coupling reactions?

Answer:

  • DFT calculations : Model transition states to identify energy barriers for coupling steps (e.g., NBO analysis reveals charge distribution at the boron center) .
  • Molecular docking : Simulate interactions with palladium catalysts to optimize ligand selection .

Basic: What precautions are necessary for handling due to air/moisture sensitivity?

Answer:

  • Storage : Under inert gas (Ar/N₂) at 2–8°C in amber vials to prevent hydrolysis of the boronate ester .
  • Reaction setup : Use Schlenk lines for anhydrous conditions and degas solvents with freeze-pump-thaw cycles .

Advanced: How does the methoxy substituent influence regioselectivity in electrophilic substitution?

Answer:

  • Directing effects : The methoxy group at the 2-position activates the para position for further functionalization (e.g., nitration or halogenation) .
  • Steric vs. electronic balance : Computational studies (e.g., Fukui indices) quantify reactivity at specific sites .

Advanced: What strategies assess the compound’s stability under thermal or photolytic conditions?

Answer:

  • Thermogravimetric analysis (TGA) : Quantifies decomposition onset temperatures (>250°C) .
  • UV-Vis spectroscopy : Monitors photodegradation under accelerated light exposure (e.g., 365 nm for 24 hours) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

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